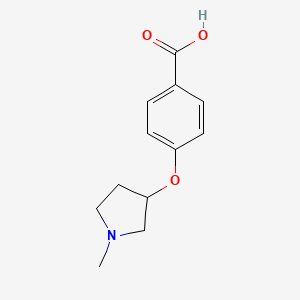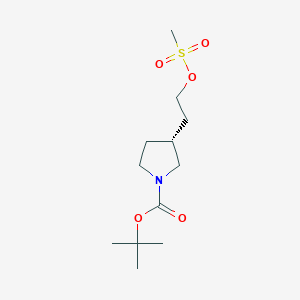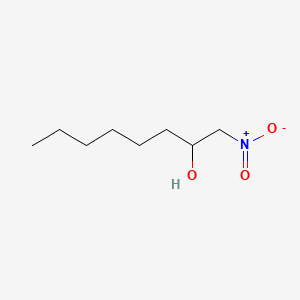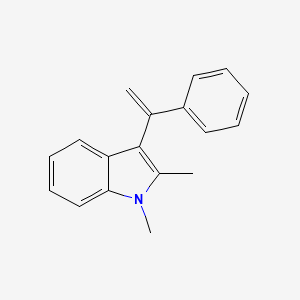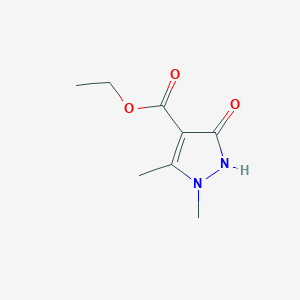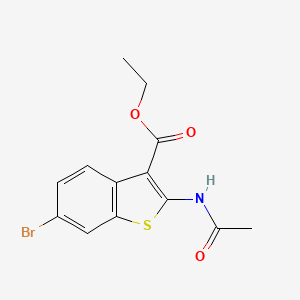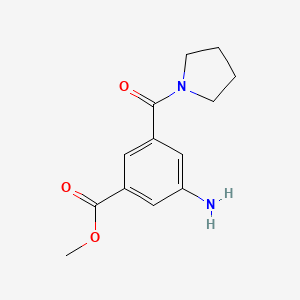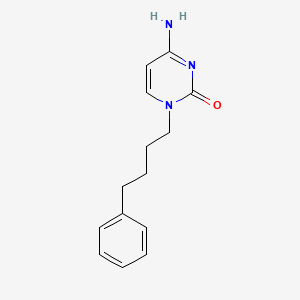
4-Amino-1-(4-phenylbutyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- is a heterocyclic compound that features a pyrimidinone core with an amino group at the 4-position and a phenylbutyl substituent at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Substitution: The phenylbutyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted phenylbutyl derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This can lead to downstream effects on cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylpropyl)-
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylethyl)-
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylmethyl)-
Uniqueness
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The length of the phenylbutyl chain influences its interaction with molecular targets and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
60722-57-8 |
|---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
4-amino-1-(4-phenylbutyl)pyrimidin-2-one |
InChI |
InChI=1S/C14H17N3O/c15-13-9-11-17(14(18)16-13)10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,9,11H,4-5,8,10H2,(H2,15,16,18) |
InChI-Schlüssel |
PUASYZXWYVOUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCN2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


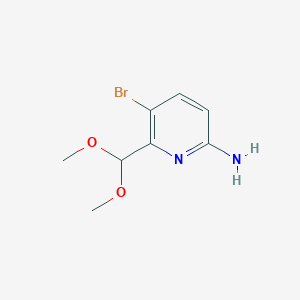

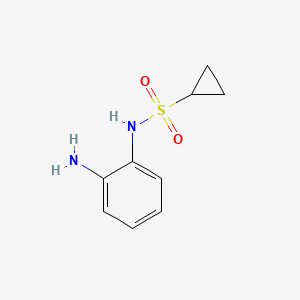
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
